molecular formula C17H19NO4 B5336744 3-[(5-Isobutyl-2-methyl-furan-3-carbonyl)-amino]-benzoic acid CAS No. 443749-34-6

3-[(5-Isobutyl-2-methyl-furan-3-carbonyl)-amino]-benzoic acid

Cat. No.: B5336744
CAS No.: 443749-34-6
M. Wt: 301.34 g/mol
InChI Key: YJDYOVSWAKACAL-UHFFFAOYSA-N
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Description

3-[(5-Isobutyl-2-methyl-furan-3-carbonyl)-amino]-benzoic acid is a complex organic compound that features a furan ring substituted with isobutyl and methyl groups, linked to a benzoic acid moiety through an amide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Isobutyl-2-methyl-furan-3-carbonyl)-amino]-benzoic acid typically involves multiple steps:

    Formation of 5-Isobutyl-2-methyl-furan-3-carboxylic acid: This can be achieved through the alkylation of furan derivatives followed by carboxylation.

    Amidation Reaction: The carboxylic acid group of 5-Isobutyl-2-methyl-furan-3-carboxylic acid is converted to an amide by reacting with 3-amino-benzoic acid under suitable conditions, often using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(5-Isobutyl-2-methyl-furan-3-carbonyl)-amino]-benzoic acid can undergo various chemical reactions:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Furanones and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

3-[(5-Isobutyl-2-methyl-furan-3-carbonyl)-amino]-benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[(5-Isobutyl-2-methyl-furan-3-carbonyl)-amino]-benzoic acid involves its interaction with specific molecular targets. The furan ring and benzoic acid moiety can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Isobutyl-2-methyl-furan-3-carboxylic acid: Shares the furan ring structure but lacks the benzoic acid moiety.

    2-Methyl-5-(2-methylpropyl)furan-3-carboxylic acid: Similar furan ring substitution pattern.

    3-Furancarboxylic acid, 2-methyl-5-(2-methylpropyl): Another furan derivative with similar substituents.

Uniqueness

3-[(5-Isobutyl-2-methyl-furan-3-carbonyl)-amino]-benzoic acid is unique due to its combination of a substituted furan ring and a benzoic acid moiety linked through an amide bond. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-[[2-methyl-5-(2-methylpropyl)furan-3-carbonyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-10(2)7-14-9-15(11(3)22-14)16(19)18-13-6-4-5-12(8-13)17(20)21/h4-6,8-10H,7H2,1-3H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDYOVSWAKACAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)CC(C)C)C(=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101154813
Record name 3-[[[2-Methyl-5-(2-methylpropyl)-3-furanyl]carbonyl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101154813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443749-34-6
Record name 3-[[[2-Methyl-5-(2-methylpropyl)-3-furanyl]carbonyl]amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=443749-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[[2-Methyl-5-(2-methylpropyl)-3-furanyl]carbonyl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101154813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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